Phenoxyacetic anhydride
Overview
Description
Phenoxyacetic anhydride is an organic compound with the molecular formula (C6H5OCH2CO)2O. It is a white to almost white crystalline powder with a melting point of 70-74°C . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
Target of Action
Phenoxyacetic anhydride is a chemical compound with the formula (C6H5OCH2CO)2O . .
Mode of Action
It is known that phenoxyacetic acid, a related compound, is an o-phenyl derivative of glycolic acid . The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond
Biochemical Pathways
It is known that phenoxyacetic acid, a related compound, forms part of the structure of many phenoxy herbicide derivatives
Pharmacokinetics
A study on a related compound, 2-phenoxyethanol, showed that it was rapidly absorbed and extensively metabolized to form phenoxyacetic acid
Action Environment
It is known that phenoxyacetic acid, a related compound, is a white or clear crystalline compound at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenoxyacetic anhydride can be synthesized through the reaction of phenoxyacetic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Phenoxyacetic anhydride undergoes various chemical reactions, including:
Hydrolysis: Converts to phenoxyacetic acid in the presence of water.
Substitution: Reacts with nucleophiles to form substituted phenoxyacetic derivatives.
Condensation: Forms esters and amides when reacted with alcohols and amines, respectively.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous base.
Substitution: Nucleophiles such as amines or alcohols.
Condensation: Alcohols or amines in the presence of a catalyst.
Major Products:
Hydrolysis: Phenoxyacetic acid.
Substitution: Substituted phenoxyacetic derivatives.
Condensation: Esters and amides.
Scientific Research Applications
Phenoxyacetic anhydride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of esters and amides.
Biology: In the synthesis of biologically active compounds and as a capping reagent in RNA synthesis.
Medicine: Used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Employed in the production of fine chemicals and specialty chemicals.
Comparison with Similar Compounds
Acetic anhydride: Used in similar esterification and acetylation reactions.
Succinic anhydride: Another anhydride used in organic synthesis.
Phenoxyacetic acid: The hydrolyzed form of phenoxyacetic anhydride.
Uniqueness: this compound is unique due to its ability to form phenoxyacetic derivatives, which are valuable intermediates in the synthesis of various organic compounds. Its specific reactivity and applications in RNA synthesis also distinguish it from other anhydrides .
Properties
IUPAC Name |
(2-phenoxyacetyl) 2-phenoxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(11-19-13-7-3-1-4-8-13)21-16(18)12-20-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSBNBKMACZDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC(=O)COC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312648 | |
Record name | Phenoxyacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14316-61-1 | |
Record name | Acetic acid, 2-phenoxy-, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14316-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 259934 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014316611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14316-61-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenoxyacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenoxyacetic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is phenoxyacetic anhydride preferred over acetic anhydride as a capping reagent in this specific oligonucleotide synthesis strategy?
A1: The research paper highlights the need for a "more labile capping reagent" when using the hydroquinone-O,O′-diacetic acid (Q-Linker) for oligonucleotide synthesis on a reusable CPG support []. While the paper doesn't delve into the specifics of why this compound is "more labile", we can infer that its structure allows for easier removal of the capping group during the deprotection step. This is crucial in this strategy as it allows for the regeneration and reuse of the CPG support, a key advantage of the presented method.
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